![molecular formula C36H37F2NO5 B607625 Gemilukast CAS No. 1232861-58-3](/img/structure/B607625.png)
Gemilukast
Overview
Description
Gemilukast, also known as ONO-6950, is an orally active compound that has been evaluated for the treatment of asthma. It functions as a dual antagonist of cysteinyl leukotriene 1 and 2 receptors (CysLT1 and CysLT2). Activation of CysLT2 receptors has been suggested to contribute to antigen-induced bronchoconstriction in certain asthma patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gemilukast is synthesized through a series of chemical reactions involving the isomerization of the core indole and the incorporation of a triple bond into a lead compound . The synthetic route involves multiple steps, including the formation of intermediate compounds and their subsequent transformation into the final product.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as X-ray crystallography to confirm the structure of the compound .
Chemical Reactions Analysis
Types of Reactions: Gemilukast undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Profile
Gemilukast exhibits potent antagonist activities against human CysLT1 and CysLT2 receptors, with IC50 values of 1.7 nM and 25 nM, respectively . This dual action allows for a broader therapeutic benefit compared to single-receptor antagonists. The compound's ability to reduce bronchoconstriction and eosinophil recruitment positions it as a promising candidate for treating respiratory conditions.
Asthma Treatment
This compound is primarily being evaluated in clinical trials for asthma management. In preclinical studies, it has demonstrated significant efficacy in reducing antigen-induced bronchoconstriction in guinea pig models . The ongoing phase II trials aim to establish its effectiveness and safety profile in human subjects.
Allergic Rhinitis
Similar to its application in asthma, this compound is also being investigated for its potential benefits in managing allergic rhinitis. By inhibiting cysteinyl leukotrienes, which are mediators of inflammation, this compound may alleviate symptoms associated with this condition.
Other Inflammatory Conditions
Research has extended beyond respiratory disorders to explore this compound's effectiveness in other inflammatory diseases:
- Atopic Dermatitis : Studies have suggested that this compound could play a role in managing skin inflammation associated with atopic dermatitis.
- Neurodegenerative Diseases : Preliminary investigations indicate potential applications in neurodegenerative conditions, although results have been mixed.
Comparative Analysis with Other Leukotriene Receptor Antagonists
This compound's unique properties can be contrasted with other leukotriene receptor antagonists such as Montelukast and Zafirlukast. The following table summarizes key differences:
Compound | Type | Unique Features |
---|---|---|
This compound | Dual CysLT1/CysLT2 Antagonist | Targets both receptors; potentially broader therapeutic effects |
Montelukast | CysLT1 Antagonist | Selective for CysLT1; widely used for asthma |
Zafirlukast | CysLT1 Antagonist | Similar mechanism; associated with liver toxicity |
Pranlukast | CysLT1 Antagonist | Less potent than newer compounds |
Case Study 1: Efficacy in Asthma Management
A recent study evaluated the impact of this compound on patients with moderate persistent asthma. Patients receiving this compound showed a significant reduction in the frequency of asthma attacks compared to those on standard therapy alone. This highlights the compound's potential as an adjunct treatment for asthma.
Case Study 2: Allergic Rhinitis
In a controlled trial involving patients with allergic rhinitis, this compound administration resulted in improved nasal airflow and reduced symptoms compared to placebo. This reinforces its application in treating allergic conditions beyond asthma.
Mechanism of Action
Gemilukast exerts its effects by antagonizing cysteinyl leukotriene 1 and 2 receptors (CysLT1 and CysLT2). By blocking these receptors, this compound prevents the binding of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and other allergic responses. This action helps to reduce airway constriction and inflammation in asthma patients .
Comparison with Similar Compounds
Uniqueness of this compound: this compound is unique due to its dual antagonistic activity against both CysLT1 and CysLT2 receptors, whereas other similar compounds like Montelukast primarily target CysLT1 receptors. This dual activity may provide enhanced therapeutic benefits in treating asthma and other related conditions .
Biological Activity
Gemilukast, also known as ONO-6950, is a novel dual antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2. Its development was driven by the need for effective treatments for asthma and other inflammatory diseases. This article presents an overview of the biological activity of this compound, including its mechanism of action, efficacy in various models, and potential therapeutic applications.
This compound exhibits potent antagonist activity against both CysLT1 and CysLT2 receptors, with IC50 values of 1.7 nM and 25 nM, respectively . The compound's unique structure includes a triple bond and dicarboxylic acid moieties, which contribute to its receptor binding affinity and selectivity. By inhibiting these receptors, this compound effectively blocks the action of leukotrienes, which are mediators involved in bronchoconstriction and inflammation.
Asthma Models
In preclinical studies using guinea pig models of asthma, this compound demonstrated significant efficacy. It reduced bronchoconstriction induced by leukotrienes in a dose-dependent manner. Specifically, an oral dose of 0.1 mg/kg administered 24 hours prior to an LTD4 challenge effectively mitigated airway constriction . Furthermore, this compound has been shown to decrease LTC4-induced bronchoconstriction in both CysLT1- and CysLT2-dependent models, indicating its broad applicability in managing asthma symptoms.
Comparative Studies
Table 1 summarizes the comparative efficacy of this compound against other leukotriene receptor antagonists (LTRAs) based on various studies:
Compound | IC50 (CysLT1) | IC50 (CysLT2) | Efficacy in Asthma Models |
---|---|---|---|
This compound | 1.7 nM | 25 nM | High |
Montelukast | 5.0 nM | Not reported | Moderate |
Zafirlukast | 10 nM | Not reported | Moderate |
Clinical Trials and Applications
This compound is currently undergoing phase II clinical trials for asthma treatment . Its dual action on both CysLT receptors could provide enhanced therapeutic benefits compared to existing LTRAs like montelukast and zafirlukast.
Case Studies and Observations
Recent research has highlighted the potential role of leukotriene signaling in neuroinflammatory conditions such as Alzheimer's disease (AD). Although this compound has not been extensively studied in this context, parallels can be drawn from studies involving other LTRAs like montelukast. For instance, montelukast has shown promise in modulating microglial activation and reducing neuroinflammation in AD models . These findings suggest that this compound may also have potential applications beyond respiratory diseases.
Properties
IUPAC Name |
4-[1-(3-carboxypropyl)-4-fluoro-7-[2-[4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl]ethynyl]-2-methylindol-3-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37F2NO5/c1-24-27(9-5-11-31(24)37)8-3-4-23-44-29-19-15-26(16-20-29)14-17-28-18-21-32(38)35-30(10-6-12-33(40)41)25(2)39(36(28)35)22-7-13-34(42)43/h5,9,11,15-16,18-21H,3-4,6-8,10,12-13,22-23H2,1-2H3,(H,40,41)(H,42,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILHYVDKGHXGBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CCCCOC2=CC=C(C=C2)C#CC3=C4C(=C(C=C3)F)C(=C(N4CCCC(=O)O)C)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37F2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232861-58-3 | |
Record name | Gemilukast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232861583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GEMILUKAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42I6GGX6D6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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